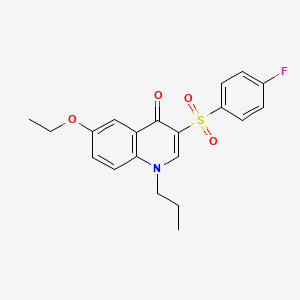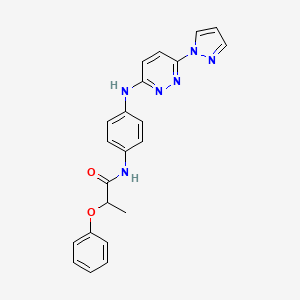
2-(4-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is an organic compound with a complex molecular structure, comprising several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone typically involves a multi-step process:
Formation of 4-Fluorophenol: : This can be achieved through the nitration of fluorobenzene, followed by reduction.
Ether Formation: : 4-Fluorophenol reacts with 2-bromoacetophenone to form an ether bond.
Piperidine Substitution: : Introduction of the piperidine moiety through a nucleophilic substitution reaction.
Pyrimidine Derivative Addition: : Finally, the compound is completed by adding the 2-methylpyrimidine moiety via another nucleophilic substitution.
Industrial Production Methods
Industrial production may utilize similar steps but optimized for large-scale synthesis. This includes the use of more efficient catalysts and solvents to maximize yield and purity, as well as automated and controlled reaction environments.
Análisis De Reacciones Químicas
2-(4-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone undergoes several types of chemical reactions:
Types of Reactions
Oxidation: : Can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: : Reduction reactions might involve the conversion of ketone groups to secondary alcohols.
Substitution: : The compound can undergo substitution reactions, particularly on the phenoxy and pyrimidine rings.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or chromic acid under controlled temperatures.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Various nucleophiles, under either acidic or basic conditions, depending on the desired substitution site.
Major Products Formed
Depending on the reaction conditions, oxidation may yield hydroxyl or carboxyl derivatives, while reduction typically produces alcohol derivatives. Substitution reactions can produce a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, facilitating studies in organic synthesis and reaction mechanisms.
Biology
In biological research, it can serve as a molecular probe for studying receptor-ligand interactions, particularly due to its ability to interact with various biological targets.
Medicine
Medicinal chemistry utilizes this compound in drug development, where its unique structure can be modified to create new pharmacologically active agents.
Industry
Industrially, it finds use in the development of new materials, including polymers and other advanced materials, due to its stability and functional diversity.
Mecanismo De Acción
2-(4-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone exerts its effects by interacting with specific molecular targets, typically involving:
Receptor Binding: : Binds to receptors with high affinity, altering their function.
Pathways: : Modulates signaling pathways, leading to changes in cellular responses.
Comparación Con Compuestos Similares
Unique Features
This compound is unique due to its combination of fluorophenoxy, piperidine, and pyrimidine functional groups, which provide a distinct set of chemical and biological properties.
Similar Compounds
2-(4-Fluorophenoxy)acetic acid: : Shares the fluorophenoxy moiety but differs in the rest of the structure.
4-(2-Pyrimidinyloxy)piperidine: : Contains the pyrimidine and piperidine units but lacks the fluorophenoxy component.
1-(4-Fluorophenyl)piperidine: : Similar piperidine-fluorophenyl structure but without the pyrimidine group.
This compound's uniqueness lies in its multifunctional structure, combining properties from various chemical entities to create a versatile and valuable molecule.
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-13-20-9-6-17(21-13)25-16-7-10-22(11-8-16)18(23)12-24-15-4-2-14(19)3-5-15/h2-6,9,16H,7-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLSFNFESGQOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[4.2.0]octan-7-one](/img/structure/B2986009.png)

![3-(4-methoxyphenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide](/img/structure/B2986014.png)


![2-(4-methylphenyl)-4-[4-(1H-pyrrol-1-yl)phenyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2986018.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B2986020.png)
![methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}sulfamoyl)benzoate](/img/structure/B2986021.png)





